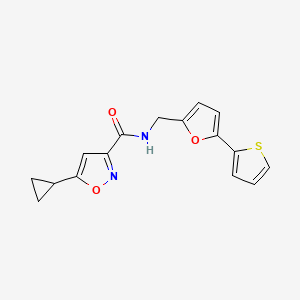

5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The specific synthetic route for this compound may involve the following steps:

Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes using reagents such as chloramine-T or N-chlorosuccinimide.

Cycloaddition Reaction: The nitrile oxide is then reacted with an appropriate olefin, such as a substituted furan, under mild conditions to form the isoxazole ring.

Functional Group Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring and the thiophene moiety.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate (KMnO4)

Reduction: Pd/C, lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, organometallic reagents

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Hydrogenated derivatives of the furan and thiophene rings.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for similar therapeutic applications.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes and pathways due to its potential interactions with biomolecules.

作用机制

The mechanism of action of 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring and the thiophene-furan moiety may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

相似化合物的比较

Similar Compounds

- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide

- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxylate

- 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-thioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This structural arrangement may confer distinct biological activities and physicochemical properties compared to other similar compounds.

生物活性

5-Cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide, a complex organic compound, belongs to the isoxazole derivatives class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O4S with a molecular weight of 342.4 g/mol. The compound features a five-membered isoxazole ring fused with thiophene and furan moieties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O4S |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 1797613-36-5 |

The precise mechanism of action of this compound remains partially understood. However, it is hypothesized that the interactions of the isoxazole ring and the thiophene-furan structure with specific molecular targets, such as enzymes or receptors, play a significant role in modulating biological responses.

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown:

- Cytotoxicity : Isoxazoles have demonstrated cytotoxicity in a concentration range of 86–755 μM against HL-60 leukemia cells. Notably, certain derivatives induced apoptosis by decreasing Bcl-2 expression and increasing p21^WAF1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

- Cell Cycle Modulation : The modulation of cell cycle-related proteins indicates that these compounds can effectively halt cancer cell proliferation, making them potential candidates for cancer therapy .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been explored. Compounds similar to this compound have shown activity against various microbial strains, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluating the cytotoxic effects of substituted isoxazoles reported that specific compounds led to significant reductions in cell viability in HL-60 cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated through RT-PCR analysis .

- Antimicrobial Efficacy : In another investigation, derivatives were tested against Mycobacterium tuberculosis strains, where certain compounds exhibited high inhibitory activity, highlighting their potential as new antitubercular agents .

常见问题

Q. What are the recommended synthetic routes for 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized for high yield?

Basic Research Focus

The synthesis typically involves multi-step reactions, starting with the preparation of isoxazole and furan-thiophene intermediates. Key steps include:

- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under controlled temperatures (e.g., 60–80°C) .

- Coupling reactions : Use of coupling agents like HATU or EDC/HOBt to link the isoxazole carboxamide to the furan-thiophene methyl group .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Purification : High-Performance Liquid Chromatography (HPLC) and column chromatography ensure >95% purity .

Advanced Considerations

Microwave-assisted synthesis or flow chemistry can reduce reaction times by 30–50% while improving yields . Catalytic systems (e.g., Pd/C for hydrogenation) may stabilize sensitive intermediates .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) across studies?

Advanced Research Focus

Contradictions often arise from assay variability or structural analogs. Methodological approaches include:

- Dose-response profiling : Establish EC50/IC50 values across multiple cell lines (e.g., MCF-7, A549) to differentiate context-dependent effects .

- Target validation : Use CRISPR-Cas9 knockout models to confirm interactions with proteins like BMP receptors or cyclooxygenase isoforms .

- Structural analogs comparison : Test derivatives lacking the cyclopropyl or thiophene groups to isolate pharmacophores responsible for specific activities .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) for this compound?

Advanced Research Focus

SAR studies require systematic modifications and iterative testing:

- Functional group substitutions : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to assess steric effects on target binding .

- Bioisosteric replacements : Swap the thiophene ring with furan or pyridine moieties to evaluate electronic contributions .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs .

- In vitro assays : Pair SAR data with cytotoxicity (MTT assay) and enzymatic inhibition (e.g., COX-2 ELISA) to prioritize leads .

Q. What in vitro models are suitable for evaluating the compound’s neuroprotective effects?

Basic Research Focus

- Primary neuronal cultures : Rat cortical neurons treated with amyloid-β or glutamate to simulate oxidative stress .

- SH-SY5Y cells : Differentiated with retinoic acid to assess neurite outgrowth and survival via Western blot (e.g., Bcl-2/Bax ratio) .

- Mechanistic assays : Measure mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFDA probe) .

Q. How can the compound’s metabolic stability be assessed to inform further development?

Advanced Research Focus

- Liver microsomal assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Plasma stability : Monitor degradation in plasma over 24 hours at 37°C .

Q. What strategies mitigate off-target effects during pharmacological profiling?

Advanced Research Focus

- Proteome-wide screening : Use affinity chromatography or thermal shift assays to identify unintended protein interactions .

- Selectivity panels : Test against >50 kinases or ion channels (e.g., Eurofins Panlabs®) to rule out promiscuity .

- CRISPR-based transcriptomics : Identify differentially expressed genes in treated vs. untreated cells to map pathway-specific effects .

属性

IUPAC Name |

5-cyclopropyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c19-16(12-8-14(21-18-12)10-3-4-10)17-9-11-5-6-13(20-11)15-2-1-7-22-15/h1-2,5-8,10H,3-4,9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVVMXWVOAEDFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(O3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。